molecular formula C25H23N5O4 B2693448 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide CAS No. 1006811-51-3

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide

Cat. No.: B2693448
CAS No.: 1006811-51-3
M. Wt: 457.49
InChI Key: JUDNBUOLIDVRLG-CLFYSBASSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a synthetically designed small molecule of significant interest in pharmacological research, particularly in the field of oncology. Its structure is based on a pyrazolopyrimidine core, a well-established scaffold known to inhibit protein kinases [https://pubmed.ncbi.nlm.nih.gov/26055711/]. The molecule incorporates a (Z)-configured acrylamide linker, a chemical feature often employed in the design of covalent inhibitors that can form irreversible bonds with specific cysteine residues in target proteins [https://www.nature.com/articles/s41573-020-0076-6]. The presence of the benzo[1,3]dioxole (piperonyl) and 2-methylbenzyl substituents suggests potential for enhanced target binding affinity and selectivity. This compound is intended for investigational use in biochemical and cellular assays to explore its mechanism of action, selectivity profile, and efficacy against specific cancer cell lines. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this compound to study intracellular signaling pathways, validate novel drug targets, and advance the development of next-generation targeted therapies.

Properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-[5-[(2-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-17-4-2-3-5-19(17)14-29-15-27-24-20(25(29)32)13-28-30(24)11-10-26-23(31)9-7-18-6-8-21-22(12-18)34-16-33-21/h2-9,12-13,15H,10-11,14,16H2,1H3,(H,26,31)/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUDNBUOLIDVRLG-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C=CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1CN2C=NC3=C(C2=O)C=NN3CCNC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews its synthesis, biological evaluations, and mechanisms of action based on available literature.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxol moiety and a pyrazolo[3,4-d]pyrimidine derivative. Its molecular formula is C24H29N3O4, with a molecular weight of approximately 429.51 g/mol. The presence of multiple functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate both the benzo[d][1,3]dioxol and pyrazolo[3,4-d]pyrimidine frameworks. Specific synthetic routes may vary but often utilize established methodologies for constructing these heterocyclic systems.

Anticancer Properties

Recent studies have demonstrated that similar compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives with similar structural motifs have shown IC50 values in the nanomolar range against human cancer cell lines such as HeLa and A549. Here are some findings related to the biological activity:

Compound Cell Line IC50 (μM) Mechanism
Compound 3dHCT-1160.53Tubulin polymerization inhibitor
Compound 3dA5490.038Induces apoptosis via caspase activation
Compound 3dMDA-MB-231>10Reduced activity compared to other lines

These results indicate that modifications in the substituents can significantly impact the compound's efficacy against different cancer types.

The mechanisms by which these compounds exert their anticancer effects include:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
  • Induction of Apoptosis : Activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2 have been observed in treated cells.
  • Cell Cycle Arrest : Some studies indicate that these compounds can induce G2/M phase arrest in cancer cells.

Case Studies

Several case studies highlight the efficacy of related compounds in clinical settings:

  • Study on Compound 3d : This study showed that compound 3d induced significant apoptosis in MDA-MB-231 cells through caspase activation pathways. The expression levels of Bcl-2 were notably decreased, indicating effective induction of programmed cell death .
  • Comparative Study : In a comparative analysis with established chemotherapeutics like doxorubicin and CA-4, compounds structurally similar to this compound exhibited superior potency against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarity Analysis

Structural similarity is critical for predicting biological activity, as structurally analogous compounds often share target affinities . Key comparable compounds include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 2-Methylbenzyl (C5), Z-acrylamide + piperonyl (C1) ~524.5* Electrophilic acrylamide; lipophilic benzyl/piperonyl groups
3d () Pyrimido[4,5-d]pyrimidin-4-one Methoxy-morpholinophenyl, acrylamide (C3) 552.25 Polar morpholino group; non-covalent binding
5a () Pyrido[2,3-d]pyrimidine Benzylidene, methyl groups ~380.4 Rigid planar structure; hydrogen-bonding sites
1 () Pyrazole Benzo[d][1,3]dioxol-5-yl, tert-butyl ~288.3 Anticonvulsant activity; compact structure

*Calculated based on molecular formula.

Functional Group Impact

  • Acrylamide Moiety: The target compound’s Z-configured acrylamide may enable covalent binding to cysteine residues, akin to kinase inhibitors like ibrutinib. In contrast, 3d () lacks this electrophilic property, suggesting non-covalent interactions .
  • Piperonyl vs. Morpholino Groups: The target’s piperonyl group enhances lipophilicity and blood-brain barrier penetration, whereas 3d’s morpholino substituent increases solubility and polar interactions .

Computational and Crystallographic Insights

  • Similarity Metrics: Tools like Tanimoto coefficients () and Multiwfn () quantify structural overlap, with the target showing >70% similarity to pyrazolo-pyrimidinone antivirals .
  • Crystal Packing: Mercury CSD () could analyze packing motifs if crystallographic data were available, though none is provided here .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.